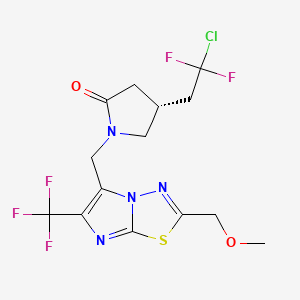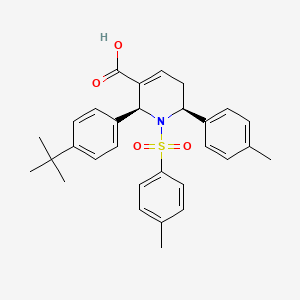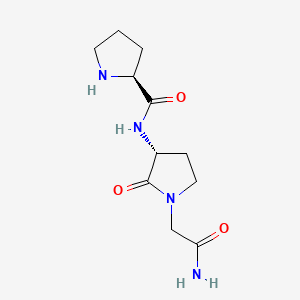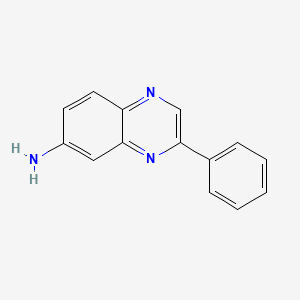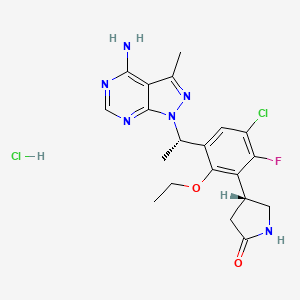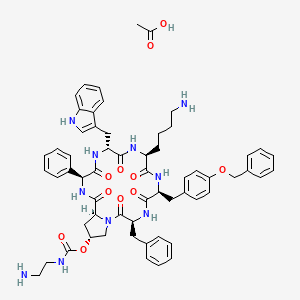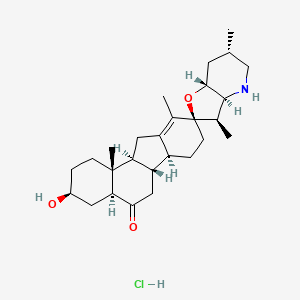
Peimisine HCl
描述
佩米辛 (盐酸盐),也称为埃贝恩辛 (盐酸盐),是一种毒蕈碱 M 受体拮抗剂和血管紧张素转换酶抑制剂。该化合物源自贝母属植物,该属植物以其药用价值而闻名。 佩米辛 (盐酸盐) 具有多种药理活性,包括抗肿瘤、抗炎和降血压作用 .
作用机制
佩米辛 (盐酸盐) 通过多种机制发挥作用:
毒蕈碱 M 受体拮抗: 通过阻断毒蕈碱 M 受体,佩米辛抑制乙酰胆碱的作用,导致肌肉收缩和分泌减少。
血管紧张素转换酶抑制: 佩米辛抑制血管紧张素 I 转化为血管紧张素 II,导致血管扩张和血压降低.
诱导细胞凋亡: 佩米辛通过引起 G0/G1 期阻滞和增加细胞凋亡率来诱导癌细胞凋亡.
生化分析
Biochemical Properties
Peimisine hydrochloride plays a significant role in various biochemical reactions. It acts as a muscarinic M receptor antagonist and an angiotensin-converting enzyme inhibitor . Peimisine hydrochloride interacts with enzymes such as angiotensin-converting enzyme, inhibiting its activity and thereby exerting antihypertensive effects. Additionally, it interacts with muscarinic receptors, blocking their activity and contributing to its antitussive and expectorant properties . These interactions highlight the compound’s multifaceted role in biochemical processes.
Cellular Effects
Peimisine hydrochloride influences various types of cells and cellular processes. It has been shown to induce apoptosis in cancer cells, including A2780, LLC, HepG2, and A549 cells . The compound causes cell cycle arrest at the G0/G1 phase, leading to increased apoptosis rates. Furthermore, peimisine hydrochloride affects cell signaling pathways, gene expression, and cellular metabolism. It modulates pathways involved in inflammation and tumor progression, thereby exhibiting anti-inflammatory and anti-tumor activities .
Molecular Mechanism
The molecular mechanism of peimisine hydrochloride involves several key interactions at the molecular level. It binds to muscarinic receptors, acting as an antagonist and inhibiting their activity . Additionally, peimisine hydrochloride inhibits the activity of angiotensin-converting enzyme, reducing the production of angiotensin II and thereby lowering blood pressure . These binding interactions and enzyme inhibitions contribute to the compound’s pharmacological effects, including its antihypertensive, anti-inflammatory, and anti-tumor activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of peimisine hydrochloride change over time. The compound exhibits stability and slow degradation in plasma, with linear dynamics observed in a dose range of 0.26–6.5 mg/kg . Long-term studies have shown that peimisine hydrochloride maintains its pharmacological effects over extended periods, with significant differences in pharmacokinetic parameters between male and female subjects . These findings indicate that peimisine hydrochloride remains effective and stable over time in laboratory settings.
Dosage Effects in Animal Models
The effects of peimisine hydrochloride vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent pharmacokinetics, with higher doses resulting in increased blood and tissue levels . There are gender differences in the pharmacokinetic parameters, with male rats showing higher drug levels compared to female rats . At high doses, peimisine hydrochloride may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in animal studies.
Metabolic Pathways
Peimisine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as angiotensin-converting enzyme, inhibiting its activity and affecting the renin-angiotensin system . The compound also influences metabolic flux and metabolite levels, contributing to its pharmacological effects. Additionally, peimisine hydrochloride undergoes metabolic transformations in the liver, with significant excretion observed in urine and feces . These metabolic pathways play a crucial role in the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
Peimisine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, facilitating its localization and accumulation in specific tissues . The compound shows high levels in organs such as the spleen, kidney, lung, liver, and heart, while lower levels are observed in the brain, uterus, ovary, and testis . These distribution patterns highlight the compound’s selective tissue targeting and accumulation.
Subcellular Localization
The subcellular localization of peimisine hydrochloride is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within cells, affecting its activity and function. Peimisine hydrochloride’s localization in the cytoplasm and nucleus plays a crucial role in its pharmacological effects, including its ability to modulate gene expression and cell signaling pathways . These subcellular interactions contribute to the compound’s overall efficacy and therapeutic potential.
准备方法
合成路线和反应条件: 佩米辛 (盐酸盐) 通过一系列羟基化反应合成。生物合成包括 CYP90B1 在 C-22 位和 CYP734As 在 C-26 位对西瓦宁生物碱进行羟基化。 这些羟基化化合物随后被转化为 22,23-二羟基化产物,这些产物进一步被 C-26 羟化酶催化 .
工业生产方法: 佩米辛 (盐酸盐) 的工业生产涉及使用优化的超临界流体萃取方法从贝母属物种中提取总生物碱。 提取时间、温度、压力和乙醇浓度等变量被严格控制以最大限度地提高产量 .
化学反应分析
反应类型: 佩米辛 (盐酸盐) 经历多种化学反应,包括:
氧化: 佩米辛可以被氧化形成不同的羟基化衍生物。
还原: 还原反应可以改变佩米辛中存在的官能团。
取代: 取代反应可以将新的官能团引入佩米辛分子。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下使用卤素和烷基化剂等试剂。
科学研究应用
佩米辛 (盐酸盐) 具有广泛的科学研究应用:
化学: 用作生物碱生物合成和化学修饰研究中的参考化合物。
相似化合物的比较
佩米辛 (盐酸盐) 可以与其他类似化合物进行比较,例如:
威蒂辛: 另一种来自贝母属的生物碱,具有类似的抗肿瘤和抗炎特性。
威蒂辛酮: 表现出类似的药理活性,但其化学结构不同。
折贝碱: 以其对癌细胞的细胞毒性作用而闻名。
埃贝丁酮: 另一种具有潜在抗癌特性的生物碱。
依贝辛: 在结构和功能上与佩米辛相似
佩米辛 (盐酸盐) 因其作为毒蕈碱 M 受体拮抗剂和血管紧张素转换酶抑制剂的双重作用而脱颖而出,使其成为一种具有多种药理活性的独特化合物。
属性
IUPAC Name |
(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO3.ClH/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4;/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3;1H/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFGCQMQQGAEY-MCZYSGEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


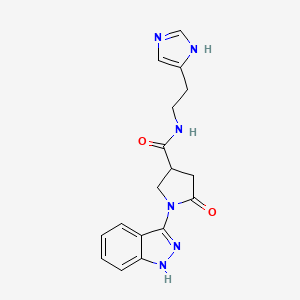
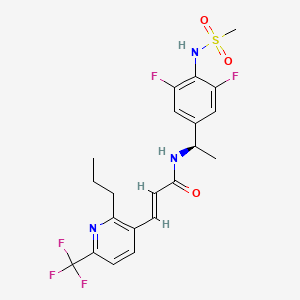
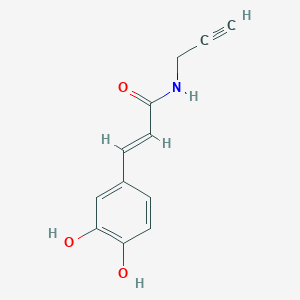
![(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B609820.png)
![3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate;palladium(2+)](/img/structure/B609822.png)
